Cas no 1014625-93-4 (2-hydroxy-4-(4-methoxyphenyl)benzaldehyde)

2-Hydroxy-4-(4-methoxyphenyl)benzaldehyde is a specialized aromatic aldehyde featuring both hydroxyl and methoxy functional groups. Its molecular structure, incorporating a benzaldehyde core substituted with a 4-methoxyphenyl group at the 4-position and a hydroxyl group at the 2-position, lends it unique reactivity and utility in organic synthesis. This compound is particularly valued as an intermediate in the preparation of fine chemicals, pharmaceuticals, and advanced materials. Its dual functionality allows for selective modifications, making it suitable for applications such as ligand design, heterocyclic synthesis, and photoactive compound development. The methoxy and hydroxyl groups enhance solubility in polar solvents, facilitating its use in diverse reaction conditions.
2-hydroxy-4-(4-methoxyphenyl)benzaldehyde structure
1014625-93-4 structure
Product name:2-hydroxy-4-(4-methoxyphenyl)benzaldehyde
CAS No:1014625-93-4
MF:C14H12O3
Molecular Weight:228.24328
MDL:MFCD18314652
CID:1132042
PubChem ID:24806653

2-hydroxy-4-(4-methoxyphenyl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-4-(4-methoxyphenyl)benzaldehyde
    • 3-Hydroxy-4'-methoxy-biphenyl-4-carboxaldehyde
    • 1014625-93-4
    • 2-Formyl-5-(4-methoxyphenyl)phenol, 95%
    • 3-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
    • DTXSID70647401
    • 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
    • MFCD18314652
    • 2-FORMYL-5-(4-METHOXYPHENYL)PHENOL
    • MDL: MFCD18314652
    • インチ: InChI=1S/C14H12O3/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3
    • InChIKey: SGXOELUJXLGAAH-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O

計算された属性

  • 精确分子量: 228.078644g/mol
  • 同位素质量: 228.078644g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 分子量: 228.24g/mol
  • XLogP3: 3.2

2-hydroxy-4-(4-methoxyphenyl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB320729-5g
2-Formyl-5-(4-methoxyphenyl)phenol, 95%; .
1014625-93-4 95%
5g
€1159.00 2025-02-21
Ambeed
A957113-1g
3-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
1014625-93-4 97%
1g
$446.0 2024-08-02
Advanced ChemBlocks
P43067-5g
3-Hydroxy-4'-methoxy-biphenyl-4-carboxaldehyde
1014625-93-4 95%
5g
$1550 2024-05-20
Advanced ChemBlocks
P43067-1g
3-Hydroxy-4'-methoxy-biphenyl-4-carboxaldehyde
1014625-93-4 95%
1g
$515 2024-05-20
abcr
AB320729-5 g
2-Formyl-5-(4-methoxyphenyl)phenol, 95%; .
1014625-93-4 95%
5g
€1159.00 2023-04-26

2-hydroxy-4-(4-methoxyphenyl)benzaldehyde 関連文献

2-hydroxy-4-(4-methoxyphenyl)benzaldehydeに関する追加情報

2-Hydroxy-4-(4-Methoxyphenyl)Benzaldehyde: A Comprehensive Overview

2-Hydroxy-4-(4-Methoxyphenyl)Benzaldehyde (CAS No. 1014625-93-4) is a versatile aromatic compound with significant applications in the fields of organic chemistry, pharmacology, and material science. This compound, often abbreviated as HMPB, is characterized by its unique structure, which includes a hydroxyl group (-OH) at the 2-position and a methoxy-substituted phenyl group at the 4-position of a benzaldehyde framework. The presence of these functional groups imparts HMPB with distinctive chemical and physical properties, making it a valuable molecule for both academic research and industrial applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of HMPB through various methods, including Friedel-Crafts acylation and Stille coupling reactions. These methods not only enhance the scalability of production but also allow for precise control over the stereochemistry and regioselectivity of the product. The ability to synthesize HMPB in high purity has significantly contributed to its widespread use in research and development.

The chemical structure of HMPB plays a pivotal role in its reactivity and functionality. The hydroxyl group at the 2-position facilitates hydrogen bonding, which is crucial for its solubility in polar solvents. Meanwhile, the methoxy group at the para position of the phenyl ring introduces electron-donating effects, enhancing the compound's stability and reactivity towards electrophilic substitution reactions. These properties make HMPB an ideal substrate for exploring various organic transformations, such as oxidation, reduction, and condensation reactions.

In the realm of pharmacology, HMPB has garnered attention due to its potential as a lead compound in drug discovery. Studies have demonstrated that HMPB exhibits antioxidant and anti-inflammatory activities, which are attributed to its ability to scavenge free radicals and modulate inflammatory pathways. Furthermore, recent research has explored the use of HMPB as a precursor for synthesizing bioactive molecules with potential applications in cancer therapy and neurodegenerative diseases.

The material science community has also recognized the value of HMPB as a building block for constructing advanced materials. For instance, HMPB has been employed as a monomer in the synthesis of polymeric materials with tailored optical and electronic properties. Its ability to form stable covalent bonds with other functional groups makes it an attractive candidate for developing high-performance polymers and composites.

From an environmental perspective, the biodegradability and toxicity profile of HMPB are critical considerations for its safe handling and disposal. Recent studies have investigated the microbial degradation pathways of HMPB, revealing that it undergoes rapid transformation under aerobic conditions. These findings underscore the importance of adopting sustainable practices when working with HMPB, particularly in industrial settings.

In conclusion, 2-Hydroxy-4-(4-Methoxyphenyl)Benzaldehyde (CAS No. 1014625-93-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with its versatile reactivity, positions it as a valuable tool for advancing research in organic synthesis, pharmacology, and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, HMPB is poised to play an increasingly significant role in both academic and industrial contexts.

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Amadis Chemical Company Limited
(CAS:1014625-93-4)2-hydroxy-4-(4-methoxyphenyl)benzaldehyde
A1096180
Purity:99%
はかる:1g
Price ($):401.0